Cas no 454-65-9 (3-Bromobenzenesulfonyl fluoride)
3-Bromobenzenesulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 3-Bromobenzenesulfonyl fluoride
- 3-Brom-benzolsulfonylfluorid
- 3-bromo-benzenesulfonyl fluoride
- 3-bromophenylsulfonyl fluoride
- DS-10981
- EN300-313316
- 454-65-9
- SCHEMBL3831188
- CS-0101418
- AKOS025295342
- 3-Bromobenzene-1-sulfonyl fluoride
- F53144
- 3-bromo-Benzenesulfonylfluoride
- STL556149
- MFCD22053310
- 3-Bromobenzenesulfonyl fluoride, 95% (GC)
- BBL102349
- SY218359
- LELPUBDFQNSHLE-UHFFFAOYSA-N
- Z1416188176
- 3-Bromobenzene-1-sulfonylfluoride
- DTXSID00743086
- Benzenesulfonyl fluoride, 3-bromo-
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- MDL: MFCD22053310
- Inchi: 1S/C6H4BrFO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H
- InChI Key: LELPUBDFQNSHLE-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)S(=O)(=O)F
Computed Properties
- Exact Mass: 237.91000
- Monoisotopic Mass: 237.90994g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 42.5Ų
Experimental Properties
- Density: 1.7355 at 25 °C
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: n/D 1.5392
- PSA: 42.52000
- LogP: 3.18810
3-Bromobenzenesulfonyl fluoride Security Information
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Symbol:
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P303+P361+P353-P304+P340+P310-P305+P351+P338
- Hazardous Material transportation number:UN 3265 8 / PGII
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: 26-36/37/39-45
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Hazardous Material Identification:
3-Bromobenzenesulfonyl fluoride Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3-Bromobenzenesulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL783-250mg |
3-Bromobenzenesulfonyl fluoride |
454-65-9 | 98% | 250mg |
401CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL783-5g |
3-Bromobenzenesulfonyl fluoride |
454-65-9 | 98% | 5g |
4029CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL783-1g |
3-Bromobenzenesulfonyl fluoride |
454-65-9 | 98% | 1g |
930.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL783-50mg |
3-Bromobenzenesulfonyl fluoride |
454-65-9 | 98% | 50mg |
104.0CNY | 2021-08-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ALD00212-1G |
3-Bromobenzenesulfonyl fluoride |
454-65-9 | 1g |
¥1444.58 | 2023-11-11 | ||
| Enamine | EN300-313316-100mg |
3-bromobenzene-1-sulfonyl fluoride |
454-65-9 | 95.0% | 100mg |
$67.0 | 2022-02-28 | |
| Enamine | EN300-313316-250mg |
3-bromobenzene-1-sulfonyl fluoride |
454-65-9 | 95.0% | 250mg |
$78.0 | 2022-02-28 | |
| Enamine | EN300-313316-500mg |
3-bromobenzene-1-sulfonyl fluoride |
454-65-9 | 95.0% | 500mg |
$87.0 | 2022-02-28 | |
| Enamine | EN300-313316-1000mg |
3-bromobenzene-1-sulfonyl fluoride |
454-65-9 | 95.0% | 1g |
$97.0 | 2022-02-28 | |
| Enamine | EN300-313316-2500mg |
3-bromobenzene-1-sulfonyl fluoride |
454-65-9 | 95.0% | 2500mg |
$185.0 | 2022-02-28 |
3-Bromobenzenesulfonyl fluoride Suppliers
3-Bromobenzenesulfonyl fluoride Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 3-Bromobenzenesulfonyl fluoride
Introduction to 3-Bromobenzenesulfonyl fluoride (CAS No. 454-65-9)
3-Bromobenzenesulfonyl fluoride, identified by the Chemical Abstracts Service Number (CAS No.) 454-65-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of sulfonamide-based drugs and bioactive scaffolds. The unique structural features of 3-bromobenzenesulfonyl fluoride, including its bromine substituent and sulfonyl fluoride moiety, make it a versatile building block for medicinal chemists seeking to design novel therapeutic agents.
The sulfonyl fluoride group is particularly noteworthy due to its reactivity and ability to participate in nucleophilic substitution reactions, which are fundamental to drug discovery processes. This property allows for the facile introduction of sulfonamide functionalities into target molecules, a class of compounds known for their broad spectrum of biological activities. In recent years, sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties, making 3-bromobenzenesulfonyl fluoride a valuable asset in synthetic chemistry.
Recent advancements in synthetic methodologies have highlighted the utility of 3-bromobenzenesulfonyl fluoride in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions enable the formation of carbon-carbon bonds under mild conditions, facilitating the construction of complex molecular architectures. For instance, studies have demonstrated its effectiveness in generating biaryl scaffolds, which are prevalent in many FDA-approved drugs. The presence of the bromine atom further enhances its reactivity, allowing for subsequent transformations such as Suzuki couplings with boronic acids or Buchwald-Hartwig aminations with various nitrogen-containing reagents.
In the realm of drug development, 3-bromobenzenesulfonyl fluoride has been employed in the synthesis of inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The ability to introduce sulfonamide groups at specific positions on the benzene ring allows for fine-tuning of pharmacokinetic properties, including solubility and metabolic stability. For example, modifications at the para position relative to the sulfonyl group have been shown to enhance binding affinity to target proteins, a critical factor in drug efficacy.
The pharmaceutical industry has also explored derivatives of 3-bromobenzenesulfonyl fluoride for their potential applications in agrochemicals and material science. The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids, which are key components in herbicides and dyes. Additionally, the bromine atom provides a handle for further functionalization via metal-catalyzed reactions, enabling the creation of polymers with tailored properties.
From a synthetic chemistry perspective, 3-bromobenzenesulfonyl fluoride exemplifies the importance of heterocyclic intermediates in modern drug discovery. Its structural versatility allows chemists to explore diverse chemical space efficiently, accelerating the identification of lead compounds. The compound’s stability under various reaction conditions further underscores its practicality as an industrial intermediate.
Future research directions may focus on optimizing synthetic routes to 3-bromobenzenesulfonyl fluoride, aiming for higher yields and reduced environmental impact. Green chemistry principles could be integrated into its production process, minimizing waste and hazardous byproducts. Additionally, computational methods may be employed to predict novel derivatives with enhanced biological activity, leveraging machine learning models trained on large datasets of sulfonamide-based drugs.
In conclusion,3-bromobenzenesulfonyl fluoride (CAS No. 454-65-9) is a multifaceted compound with significant implications in pharmaceutical research and industrial applications. Its role as an intermediate in synthesizing sulfonamide-containing drugs underscores its importance in medicinal chemistry. As synthetic methodologies continue to evolve,3-bromobenzenesulfonyl fluoride will likely remain a cornerstone in the development of next-generation therapeutics.
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